molecular formula C9H15N5O B3361284 4-Methoxy-6-(piperazin-1-YL)pyrimidin-2-amine CAS No. 918531-20-1

4-Methoxy-6-(piperazin-1-YL)pyrimidin-2-amine

Cat. No. B3361284
CAS RN: 918531-20-1
M. Wt: 209.25 g/mol
InChI Key: PCXJKACFESRZKE-UHFFFAOYSA-N
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Description

4-Methoxy-6-(piperazin-1-yl)pyrimidine is a chemical compound with the CAS Number: 879215-72-2 . It has a molecular weight of 194.24 and its IUPAC name is 4-methoxy-6-(1-piperazinyl)pyrimidine . The compound is typically stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for 4-Methoxy-6-(piperazin-1-YL)pyrimidin-2-amine is 1S/C9H14N4O/c1-14-9-6-8(11-7-12-9)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While the specific chemical reactions involving 4-Methoxy-6-(piperazin-1-YL)pyrimidin-2-amine are not detailed in the search results, related compounds have been involved in various reactions. For example, 1-(2-Pyrimidyl)piperazine has been used as a derivatization reagent for the carboxyl groups on peptides .


Physical And Chemical Properties Analysis

4-Methoxy-6-(piperazin-1-YL)pyrimidin-2-amine is an oil at room temperature . It has a molecular weight of 194.24 .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-methoxy-6-piperazin-1-ylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c1-15-8-6-7(12-9(10)13-8)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXJKACFESRZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCNCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582185
Record name 4-Methoxy-6-(piperazin-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

918531-20-1
Record name 4-Methoxy-6-(piperazin-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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